7-Oxocholesteryl acetate

Description

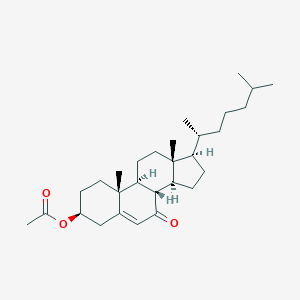

Structure

3D Structure

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSWZWCNKVWLV-OLVLZXMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308561 |

Source

|

| Record name | 3β-Acetoxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809-51-8 |

Source

|

| Record name | 3β-Acetoxycholest-5-en-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=809-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxocholest-5-en-3-beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxocholesteryl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3β-Acetoxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxocholest-5-en-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

7-oxocholesteryl acetate vs 7-ketocholesterol structural differences

Structural Divergence, Synthetic Interplay, and Bio-Analytical Applications

Executive Summary

In the field of oxysterol research, 7-ketocholesterol (7-KC) and its esterified derivative 7-oxocholesteryl acetate (7-oxo-Chol-Ac) represent two distinct nodes in lipid oxidation pathways.[1] While 7-KC is a primary cytotoxic effector implicated in atherosclerosis and "oxiapoptophagy" (oxidative stress-induced apoptosis/autophagy), the acetate form serves primarily as a stable synthetic intermediate and a lipophilic prodrug surrogate.[1]

This guide dissects the critical structural differences between these two molecules, providing researchers with the causal logic required for precise identification (NMR/MS), synthesis, and experimental application.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies at the Carbon-3 (C3) position of the steroid backbone.[1] This single modification dictates solubility, membrane insertion kinetics, and thermal stability.

Molecular Architecture Comparison

| Feature | 7-Ketocholesterol (7-KC) | 7-Oxocholesteryl Acetate (7-oxo-Chol-Ac) |

| IUPAC Name | 3 | 3 |

| Formula | ||

| Mol.[1] Weight | 400.65 g/mol | 442.68 g/mol |

| C3 Substituent | Hydroxyl (–OH) | Acetate Ester (–O–CO–CH |

| Polarity | High (Amphiphilic) | Low (Lipophilic) |

| H-Bonding | Donor & Acceptor | Acceptor Only (No Donor) |

| Melting Point | ~171–173 °C | ~155–159 °C |

| Solubility | Ethanol, Acetone, DMSO | Hexane, Toluene, Ethyl Acetate |

Structural Visualization

The following diagram illustrates the core steroid backbone and the functional group divergence.

Figure 1: Structural divergence at the C3 position.[1] Note that the C7-ketone functionality remains constant, preserving the "oxysterol" character, while the C3 modification alters polarity.

Part 2: Spectroscopic Differentiation (The "How-To")

Distinguishing these two compounds requires precise interpretation of NMR and Mass Spectrometry data. The acetate group introduces specific signatures that act as diagnostic flags.

Proton NMR ( H-NMR)

The most reliable method for differentiation is the chemical shift of the proton attached to C3 (H3

-

7-Ketocholesterol: The H3 proton appears as a multiplet at

3.6–3.7 ppm . -

7-Oxocholesteryl Acetate: The esterification deshields the H3 proton, shifting it downfield to

4.6–4.7 ppm . -

Diagnostic Singlet: The acetate methyl group appears as a sharp singlet at

2.04 ppm in the acetate derivative, which is absent in the free alcohol.

Mass Spectrometry (MS)

-

Fragmentation Logic:

-

7-KC (

400): In EI-MS, the molecular ion -

7-Oxo-Chol-Ac (

442): The acetate is labile.[1] The spectrum is dominated by the loss of acetic acid (60 Da), resulting in a peak at -

Critical Note: Because 7-oxo-Chol-Ac fragments to the same core steroid ion as 7-KC, LC-MS/MS using soft ionization (ESI/APCI) with precursor ion scanning is preferred over harsh EI-MS for definitive identification in mixtures.[1]

-

Part 3: Synthetic Pathways & Stability

The acetate group is not merely a structural variant; it is a protective group used during the synthesis of 7-KC to prevent over-oxidation.

The Synthesis Logic

Direct oxidation of cholesterol to 7-KC is difficult because the C3-hydroxyl is susceptible to oxidation (forming 7-ketocholestanone).[1] Therefore, the standard protocol involves:

-

Protection: Acetylation of cholesterol to cholesteryl acetate.[2]

-

Allylic Oxidation: Using CrO

or tert-butyl hydroperoxide (TBHP) to introduce the ketone at C7.[1] -

Deprotection (Optional): Alkaline hydrolysis to yield 7-KC.

Figure 2: The synthetic workflow.[1] The acetate serves as a shield for the C3 position during the harsh oxidation step.

Part 4: Biological Implications[3]

Toxicity vs. Prodrug Activity

-

7-Ketocholesterol: Highly cytotoxic.[1] It incorporates into membranes, disrupting lipid raft architecture, and inhibits sterol synthesis enzymes (e.g., HMG-CoA reductase).[1] It triggers oxiapoptophagy (combined oxidative stress, apoptosis, and autophagy).[1]

-

7-Oxocholesteryl Acetate: In cell-free systems, it is less membrane-disruptive due to the lack of the polar headgroup.[1] However, in cell culture (in vitro) and in vivo, intracellular esterases rapidly hydrolyze the acetate, liberating free 7-KC.[1] Thus, it acts as a prodrug with delayed onset of toxicity compared to the free alcohol.

Application in Lipidomics

Researchers often use 7-oxocholesteryl acetate as an internal standard for GC-MS analysis of oxysterols because the ester group prevents thermal dehydration in the injector port, a common artifact issue with free sterols.

Part 5: Experimental Protocols

Protocol A: Synthesis of 7-Oxocholesteryl Acetate

Objective: Allylic oxidation of cholesteryl acetate.

-

Reagents: Cholesteryl acetate (5g), Chromium trioxide (CrO

), Acetic acid, Diethyl ether. -

Dissolution: Dissolve cholesteryl acetate in glacial acetic acid (50 mL) at 55°C.

-

Oxidation: Add a solution of CrO

(4g) in 50% acetic acid dropwise over 30 mins. Maintain temperature at 55-58°C. -

Quenching: After 1 hour, cool to room temperature and pour into ice-cold water (200 mL). The product will precipitate.

-

Extraction: Extract the precipitate with diethyl ether (3 x 50 mL). Wash organic layer with 5% NaHCO

(to remove acid) and brine.[1] -

Purification: Recrystallize from methanol.

-

Yield: ~40-50%.[1]

-

Validation: Check MP (Target: 155-158°C) and TLC (Silica; Hexane:EtOAc 8:2).

-

Protocol B: Hydrolysis to 7-Ketocholesterol

Objective: Deprotection to generate the active oxysterol.

-

Reaction: Dissolve 7-oxocholesteryl acetate (1g) in 5% KOH in methanol (20 mL).

-

Reflux: Heat to reflux for 60 minutes.

-

Workup: Acidify with 1M HCl to pH 4, then extract with ethyl acetate.

-

Purification: Flash chromatography (Silica; Hexane:EtOAc 7:3).

-

Validation: NMR (Disappearance of acetate singlet at 2.04 ppm).[1]

-

References

-

Brown, A. J., & Jessup, W. (2009). Oxysterols: Sources, cellular storage and metabolism, and new insights into their roles in cholesterol homeostasis.[3] Molecular Aspects of Medicine, 30(3), 111-122.[1][3] Link

-

Lyons, M. A., & Brown, A. J. (1999). 7-Ketocholesterol in vivo: implications for dietary oxysterols.[1][4] Journal of Lipid Research, 40(10), 1846-1857.[1] Link

-

Vejux, A., & Lizard, G. (2009). Cytotoxic effects of oxysterols associated with human diseases: Induction of cell death (apoptosis and/or oncosis), oxidative and inflammatory stress. Molecular Aspects of Medicine, 30(3), 153-170.[1] Link

-

Parish, E. J., et al. (2002). Synthesis and biological activity of 7-ketocholesterol and related oxysterols. Lipids, 37, 1197–1200. Link

-

Griffiths, W. J., & Wang, Y. (2011). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews, 40, 5470-5504.[1] Link

Sources

- 1. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]

- 2. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Mechanistic Impact of 7-Oxocholesteryl Acetate on Cholesterol Biosynthesis: A Technical Guide

Executive Summary

This technical guide details the biochemical impact of 7-oxocholesteryl acetate (also known as 7-ketocholesteryl acetate) on the mevalonate pathway. While often used interchangeably with its parent alcohol, 7-ketocholesterol (7-KC), the acetate ester functions primarily as a lipophilic prodrug. Upon cellular entry, it is hydrolyzed to 7-KC, which acts as a potent negative regulator of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR).

This guide provides the mechanistic rationale, validated experimental protocols for solubilization (BSA-complexing), and data interpretation frameworks for researchers utilizing this sterol to modulate cholesterol homeostasis.

Mechanistic Action: The Insig-SCAP-SREBP Axis

To understand the impact of 7-oxocholesteryl acetate, one must distinguish between its extracellular stability and intracellular activity.

The "Prodrug" Mechanism

7-oxocholesteryl acetate is structurally characterized by a ketone group at C7 and an acetate ester at C3. The acetate moiety significantly enhances lipophilicity compared to free 7-KC, facilitating passive diffusion across the plasma membrane.

-

Step 1 (Entry): The ester crosses the lipid bilayer.

-

Step 2 (Activation): Intracellular esterases hydrolyze the acetate group, liberating 7-ketocholesterol .

-

Step 3 (Binding): The free 7-ketocholesterol binds to Insig-1 or Insig-2 (Insulin-induced gene proteins) in the ER membrane.

Suppression of HMGCR and SREBP

The core biological effect is the inhibition of the SREBP (Sterol Regulatory Element-Binding Protein) pathway, described by the Brown & Goldstein model.

-

Sterol Sensing: Under low sterol conditions, the SCAP-SREBP complex travels from the ER to the Golgi, where SREBP is cleaved to its active nuclear form (nSREBP).

-

The Blockade: When 7-ketocholesterol (derived from the acetate) binds to Insig, it triggers a conformational change that promotes Insig binding to SCAP.

-

ER Retention: This Insig-SCAP interaction anchors the complex in the ER, preventing Golgi translocation.

-

Transcriptional Silencing: Consequently, nSREBP is not generated, and transcription of HMGCR (biosynthesis) and LDLR (uptake) is halted.

-

Enzyme Degradation: Simultaneously, the oxysterol-Insig complex recruits ubiquitin ligases (gp78) to HMGCR, accelerating its proteasomal degradation.

Pathway Visualization

The following diagram illustrates the blockade of SREBP processing induced by 7-oxocholesteryl acetate.

Caption: Figure 1. Mechanism of Action. 7-Oxocholesteryl acetate enters the cell, is hydrolyzed to 7-KC, and triggers Insig-mediated ER retention of SREBP and degradation of HMGCR.

Experimental Protocols: Solubilization & Treatment[1][2]

A common failure point in sterol experiments is improper delivery. Adding ethanolic sterol solutions directly to culture media often results in micro-precipitation, rendering the compound biologically inactive and cytotoxic. The BSA-Complexing Method is required for physiological relevance.[1]

Materials

-

Target Compound: 7-oxocholesteryl acetate (Solid).

-

Vehicle: 100% Ethanol (molecular biology grade).

-

Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA).[2][1] Note: Standard BSA contains interfering lipids.

-

Buffer: 150 mM NaCl or PBS.

Protocol: Preparation of Sterol-BSA Complex

-

Stock Solution (5 mg/mL): Dissolve 7-oxocholesteryl acetate in 100% ethanol. Vortex vigorously. If necessary, warm to 37°C to ensure complete dissolution.

-

BSA Preparation: Prepare a 5% (w/v) Fatty Acid-Free BSA solution in 150 mM NaCl. Filter sterilize (0.22 µm).

-

Complexing (Critical Step):

-

Place the BSA solution on a magnetic stirrer at 37°C.

-

Slowly add the ethanolic sterol stock dropwise to the stirring BSA solution.

-

Ratio: The final ethanol concentration must not exceed 0.5% (v/v) to avoid BSA denaturation.

-

Stir for 1 hour at 37°C to allow the sterol to bind to the hydrophobic pockets of albumin.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow Visualization

Caption: Figure 2. Validated workflow for preparing soluble sterol-BSA complexes to ensure bioavailability.

Data Interpretation & Expected Results

When 7-oxocholesteryl acetate is successfully delivered to cells (e.g., CHO-K1, HeLa, or HepG2), specific biochemical signatures verify its activity.

Quantitative Impact Summary

| Parameter | Assay Method | Expected Change (vs. Control) | Mechanistic Cause |

| HMGCR Activity | 14C-Acetate Incorporation | Decrease (>90%) | Transcriptional suppression & protein degradation. |

| SREBP-2 (Nuclear) | Western Blot (Nuclear Fraction) | Absent / Trace | ER retention of SCAP-SREBP complex. |

| SREBP-2 (Precursor) | Western Blot (Membrane Fraction) | Accumulation | Precursor cannot be processed. |

| LDLR mRNA | RT-qPCR | Decrease | Lack of nSREBP-2 transcriptional activation. |

| Cell Growth | Crystal Violet / MTT | Inhibition | Cholesterol starvation (reversible with mevalonate). |

Troubleshooting Common Issues

-

No Inhibition Observed:

-

Cause: Sterol precipitated in media.

-

Fix: Switch to BSA-complexing protocol (Section 2.2).

-

Cause: Hydrolysis failure.

-

Fix: Verify cell line expresses esterases (most do, but some mutant lines may not).

-

-

High Cytotoxicity (Necrosis):

-

Cause: Concentration too high (>10 µg/mL) causing membrane disruption.

-

Fix: Titrate dose down to 1–2.5 µg/mL; oxysterols are potent.

-

References

-

Brown, M. S., & Goldstein, J. L. (1974). Suppression of 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase Activity and Inhibition of Growth of Human Fibroblasts by 7-Ketocholesterol. Journal of Biological Chemistry. [Link]

-

Kandutsch, A. A., & Chen, H. W. (1974). Inhibition of Sterol Synthesis in Cultured Mouse Cells by Cholesterol Derivatives Oxygenated in the Side Chain.[3] Journal of Biological Chemistry. [Link]

-

Radhakrishnan, A., Ikeda, Y., Kwon, H. J., Brown, M. S., & Goldstein, J. L. (2007). Sterol-regulated transport of SREBPs from endoplasmic reticulum to Golgi: Oxysterols block transport by binding to Insig. Proceedings of the National Academy of Sciences. [Link]

-

Lange, Y., & Steck, T. L. (2008). Cholesterol homeostasis and the escape tendency (activity) of cholesterol. Progress in Lipid Research. [Link]

Sources

literature review of 7-oxocholesteryl acetate toxicity in endothelial cells

Mechanisms, Experimental Protocols, and Data Interpretation

Executive Summary

This technical guide provides a comprehensive review of the toxicity profile of 7-oxocholesteryl acetate (7-oxo-Ch-Ac) and its bioactive core, 7-ketocholesterol (7-KC) , within endothelial models.[1] As a major component of oxidized LDL (oxLDL), the 7-oxo moiety is a primary driver of endothelial dysfunction, a critical initiating event in atherosclerosis.

This document is designed for researchers requiring high-fidelity experimental protocols and mechanistic grounding. It distinguishes between the stable acetate ester often used in chemical inventories and the bioactive free ketone, detailing the signal transduction pathways (ROS/p38 MAPK/Caspase-3) and providing self-validating workflows for assessing cytotoxicity.

Part 1: Chemical Identity & Bioavailability

The Acetate vs. Ketone Distinction

In experimental contexts, 7-oxocholesteryl acetate is frequently employed as a stable, lipophilic analog or precursor to 7-ketocholesterol (7-KC) .

-

7-Oxocholesteryl Acetate: Often used as a chromatographic standard or a lipophilic probe. Upon cellular entry, intracellular esterases hydrolyze the acetate group, releasing the toxic 7-KC moiety.

-

7-Ketocholesterol (7-KC): The physiologically dominant oxysterol found in atherosclerotic plaques.[2]

Critical Experimental Insight: While 7-KC is the direct toxicant, the acetate form exhibits distinct membrane partitioning kinetics due to increased lipophilicity. Researchers must account for the hydrolysis rate when comparing time-course data between the ester and free forms.

Solubility and Delivery

Both compounds are highly hydrophobic. Improper solubilization leads to micro-crystal formation, causing physical cellular damage (necrosis) rather than biochemical toxicity (apoptosis), invalidating results.

-

Carrier Systems: Methyl-β-cyclodextrin (MβCD) or Hydroxypropyl-β-cyclodextrin (HPBCD) are superior to simple ethanol/DMSO injection, as they mimic physiological lipoprotein transport.

Part 2: Molecular Mechanisms of Toxicity

The toxicity of the 7-oxo moiety in endothelial cells (e.g., HUVEC, HAEC) is governed by three interconnected axes: Oxidative Stress , Apoptosis , and Inflammation .

The ROS/NOX Axis

The primary insult is the upregulation of NADPH Oxidase 4 (NOX4) . Unlike other isoforms, NOX4 is constitutively active, and 7-oxo-Ch induces its overexpression.

-

Mechanism: 7-oxo-Ch accumulation in the membrane disrupts lipid rafts, triggering NOX4 assembly.

-

Consequence: Massive production of Superoxide (

), which scavenges Nitric Oxide (NO) to form Peroxynitrite (

The Apoptotic Cascade (Oxyapoptophagy)

At moderate concentrations (10–25 µg/mL), the compound triggers a specific form of death termed "Oxyapoptophagy"—a complex interplay of autophagy and apoptosis.

-

ER Stress: Accumulation of oxysterols induces the Unfolded Protein Response (UPR), activating CHOP.

-

Mitochondrial Dysfunction: ROS triggers the translocation of Bax to the mitochondria, releasing Cytochrome c.

-

Execution: Activation of Caspase-3 and Caspase-9 leads to DNA fragmentation.

Diagram: Signaling Pathway

The following diagram illustrates the signal transduction from membrane uptake to apoptosis.

Caption: Signal transduction pathway showing the hydrolysis of 7-oxocholesteryl acetate to 7-KC, triggering NOX4-mediated ROS generation and mitochondrial apoptosis.[2][3]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Standardizing the delivery vehicle is critical to prevent precipitation.

-

Stock Preparation (10 mg/mL):

-

Weigh 10 mg of 7-oxocholesteryl acetate.

-

Dissolve in 1 mL of absolute ethanol (warm to 37°C if necessary).

-

Alternative: For higher stability, dissolve in DMSO, but limit final culture concentration to <0.1% DMSO.

-

-

Working Solution (Complexation):

-

Prepare a 10% (w/v) HPBCD (Hydroxypropyl-β-cyclodextrin) solution in serum-free medium.

-

Add the ethanolic oxysterol stock dropwise to the HPBCD solution while vortexing.

-

Incubate at 37°C for 30 minutes to allow inclusion complex formation.

-

Filter sterilize (0.22 µm PTFE filter). Do not use cellulose acetate filters as they bind sterols.

-

Protocol B: Cytotoxicity Assay (MTT/XTT)

Validates cell viability against the oxysterol challenge.

-

Seeding: Seed HUVECs at

cells/well in 96-well plates coated with fibronectin. Culture for 24h. -

Treatment:

-

Remove medium and wash with PBS.

-

Add treatment medium containing 7-oxo-Ch-Ac (Range: 0, 5, 10, 20, 40, 80 µg/mL).

-

Include a "Vehicle Control" (Ethanol/HPBCD only).

-

Incubate for 24h or 48h.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL final). Incubate 3h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

-

Diagram: Experimental Workflow

Caption: Step-by-step workflow from lipophilic stock preparation to data analysis, emphasizing the critical complexation step.

Part 4: Data Synthesis & Interpretation

The following table summarizes typical dose-response characteristics observed in HUVECs treated with 7-oxo-type oxysterols.

| Concentration (µg/mL) | Physiological Context | Observed Phenotype | Key Biomarker Changes |

| 0 - 5 | Healthy Plasma | No Toxicity | Baseline ROS; Intact Monolayer |

| 10 - 20 | Hyperlipidemia | Apoptosis | |

| 25 - 40 | Atherosclerotic Plaque | Oxyapoptophagy | |

| > 50 | Ruptured Plaque Core | Necrosis | Membrane rupture, LDH release, rapid death |

Technical Note on Interpretation:

-

Adhesion vs. Death: 7-oxo-Ch causes retraction of endothelial cells (anoikis). When using MTT, ensure you are not washing away viable but detached cells. Confirm with Trypan Blue exclusion on the supernatant.

-

ROS Timing: ROS spikes early (2-6 hours). Measuring ROS at 24h may miss the peak causative event.

References

-

Lizard, G., et al. (2000). "Induction of apoptosis in endothelial cells treated with cholesterol oxides."[1][3][4][5][6] American Journal of Pathology.

-

Lemaire-Ewing, S., et al. (2005). "Protective effect of alpha-tocopherol on 7-ketocholesterol-induced cytotoxic injuries in human aortic smooth muscle cells." Free Radical Biology and Medicine.

-

Lyons, M.A., & Brown, A.J. (1999). "7-Ketocholesterol-induced cytotoxicity in endothelial cells." Journal of Lipid Research.[2]

-

Zhou, L., et al. (2006).[1] "Different cytotoxic injuries induced by lysophosphatidylcholine and 7-ketocholesterol in mouse endothelial cells."[1][2] Endothelium.[1][2][3][4][5][7][8]

-

Selleck Chemicals. "Cholesteryl Acetate Solubility and Preparation Guidelines."

Sources

- 1. Different cytotoxic injuries induced by lysophosphatidylcholine and 7-ketocholesterol in mouse endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Ketocholesterol induces ATM/ATR, Chk1/Chk2, PI3K/Akt signalings, cytotoxicity and IL-8 production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in endothelial cells treated with cholesterol oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of 7-ketocholesterol and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetate controls endothelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage-to-endothelial cell crosstalk by the cholesterol metabolite 27HC promotes atherosclerosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]

The Presence and Pathophysiological Significance of 7-Oxocholesteryl Acetate in Oxidized Low-Density Lipoproteins: A Technical Guide

This technical guide provides an in-depth exploration of 7-oxocholesteryl acetate, a significant component of oxidized low-density lipoproteins (oxLDL). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the formation, analytical methodologies, and pathophysiological implications of this specific oxysterol ester. Our focus is to deliver not just procedural steps but the underlying scientific rationale, ensuring a comprehensive understanding of its role in cardiovascular disease and associated pathologies.

Introduction: The Oxidation Hypothesis and the Emergence of Pathogenic Lipids

The "oxidation hypothesis" of atherosclerosis posits that the oxidative modification of low-density lipoprotein (LDL) is a pivotal initiating event in the development of atherosclerotic plaques.[1][2] Native LDL, upon entering the arterial intima, is susceptible to oxidative stress, leading to the formation of oxLDL. This modified lipoprotein is no longer recognized by the native LDL receptor but is readily taken up by macrophages via scavenger receptors, leading to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[2]

The pathogenicity of oxLDL is attributed to a complex mixture of oxidized lipids and proteins. Among the most abundant and cytotoxic components are oxidized forms of cholesterol, known as oxysterols.[3][4] 7-ketocholesterol (7-KC), the most prevalent oxysterol in oxLDL, is a potent inducer of cellular dysfunction and apoptosis.[3][5] While much research has focused on free 7-KC, it is crucial to recognize that a significant portion of oxysterols in oxLDL exists in an esterified form. This guide specifically focuses on 7-oxocholesteryl acetate (more commonly referred to as 7-ketocholesteryl acetate), a molecule where the hydroxyl group at the 3-position of 7-ketocholesterol is esterified with an acetate group. Understanding the formation, detection, and biological activity of this specific ester is critical for a complete picture of oxLDL-mediated pathology.

Formation and Chemical Characteristics of 7-Oxocholesteryl Acetate

7-Oxocholesteryl acetate (7-KCA) is structurally defined as a cholesterol molecule with a ketone group at the 7-position and an acetate group at the 3β-position.

-

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate[6]

-

Molecular Formula: C₂₉H₄₆O₃[6]

-

Molecular Weight: 442.7 g/mol [6]

Formation within the LDL Particle

The formation of 7-KCA in oxLDL is a multi-step process initiated by the oxidation of native LDL.

-

Initial Oxidation of Cholesteryl Esters: The core of the LDL particle is rich in cholesteryl esters, primarily cholesteryl linoleate. Reactive oxygen species (ROS) in the arterial intima attack the polyunsaturated fatty acids of these esters, leading to the formation of lipid hydroperoxides.

-

Formation of 7-Ketocholesterol Precursors: The oxidation process can also directly target the cholesterol moiety. The C7 position of cholesterol is particularly susceptible to oxidation, leading to the formation of 7-hydroperoxycholesterol, which can then be converted to the more stable 7-ketocholesterol.[3]

-

Presence of 7-Ketocholesteryl Esters: Studies have shown that during the copper-induced oxidation of LDL, a significant portion of the 7-ketocholesterol is present as fatty acyl esters.[7] While the primary focus has been on esters of longer-chain fatty acids, the presence of acetate esters is plausible, arising either from the oxidation of cholesteryl acetate present in native LDL or through other uncharacterized mechanisms.

Intracellular Esterification

Once oxLDL is taken up by macrophages, free 7-ketocholesterol can be esterified by the intracellular enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[3] This process is a cellular mechanism to detoxify and sequester excess free oxysterols. The esterification of 7-KC to form 7-ketocholesteryl esters, including 7-KCA, is a critical step in the metabolism of this cytotoxic compound within the foam cell.[7][8]

Diagram of 7-Oxocholesteryl Acetate Formation

Caption: Formation pathways of 7-oxocholesteryl acetate in oxLDL and macrophages.

Biological Activities and Pathophysiological Implications

The biological effects of 7-oxocholesteryl acetate are intrinsically linked to its precursor, 7-ketocholesterol. While specific studies on the acetylated form are less common, the general understanding is that the esterification is a detoxification and storage mechanism.

Cytotoxicity and Apoptosis

Free 7-ketocholesterol is a potent inducer of apoptosis in a variety of cell types, including macrophages, endothelial cells, and smooth muscle cells.[2][9] This cytotoxicity is a key contributor to the progression and instability of atherosclerotic plaques. The esterification of 7-KC to 7-KCA within macrophages is thought to be a protective mechanism, reducing the concentration of the more toxic free form. However, the accumulation of these esters contributes to the formation of lipid droplets and the characteristic "foamy" appearance of macrophages in atherosclerotic lesions.[5]

Pro-inflammatory Effects

7-ketocholesterol is known to induce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[1][10] This pro-inflammatory signaling contributes to the chronic inflammatory state of the atherosclerotic plaque. While the direct inflammatory potential of 7-KCA is not well-characterized, its accumulation within foam cells likely contributes to the overall inflammatory burden of the lesion.

Impairment of Macrophage Function

The accumulation of 7-ketocholesterol in macrophages has been shown to impair their critical functions, including phagocytosis and efferocytosis (the clearance of apoptotic cells).[11] This disruption of macrophage homeostatic functions exacerbates the inflammatory environment and promotes plaque necrosis.

Analytical Methodologies for the Detection and Quantification of 7-Oxocholesteryl Acetate

The accurate detection and quantification of 7-oxocholesteryl acetate in biological matrices like oxLDL require sophisticated analytical techniques due to its low abundance and the complexity of the lipidome. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.

In Vitro Oxidation of LDL

A standardized method for generating oxLDL in the laboratory is essential for studying its components.

Protocol 1: Copper-Induced Oxidation of LDL

-

LDL Isolation: Isolate LDL from fresh human plasma by sequential ultracentrifugation.

-

Dialysis: Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA.

-

Oxidation: Incubate the LDL solution (e.g., 1 mg/mL) with CuSO₄ (e.g., 10 µM) at 37°C for 18-24 hours.[7]

-

Termination: Stop the oxidation by adding EDTA.

-

Characterization: Confirm oxidation by measuring the formation of conjugated dienes (absorbance at 234 nm) and by assessing the increased electrophoretic mobility on an agarose gel.

Extraction and Analysis of 7-Oxocholesteryl Acetate

Protocol 2: GC-MS Analysis of 7-Oxocholesteryl Acetate

This protocol is a generalized procedure based on established methods for oxysterol analysis.[9][12]

-

Lipid Extraction:

-

To the oxLDL sample, add a known amount of an internal standard (e.g., deuterated 7-ketocholesterol).

-

Perform a Bligh-Dyer extraction using a chloroform:methanol:water (2:2:1.8) solvent system to separate the lipid phase.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Saponification (Optional): To measure total 7-ketocholesterol (free and esterified), the lipid extract can be saponified using ethanolic KOH to hydrolyze the esters. To specifically measure 7-oxocholesteryl acetate, this step is omitted.

-

Derivatization:

-

Derivatize the hydroxyl group of the sterols to trimethylsilyl (TMS) ethers using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 1 hour. This increases the volatility of the analytes for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program that allows for the separation of different sterol species.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the characteristic ions of derivatized 7-oxocholesteryl acetate.

-

Table 1: Representative GC-MS Parameters

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector Temp | 275°C |

| Oven Program | 200°C (0.5 min), ramp to 290°C, hold |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Monitored Ions | Specific m/z values for TMS-derivatized 7-KCA |

Diagram of Analytical Workflow

Caption: Workflow for the analysis of 7-oxocholesteryl acetate from oxLDL.

Future Directions and Therapeutic Implications

The presence of 7-oxocholesteryl acetate and other oxysterol esters in oxLDL and atherosclerotic plaques represents a promising area for further research and therapeutic intervention.

-

Biomarker Potential: The quantification of specific oxysterol esters in circulation could serve as a more specific biomarker for oxidative stress and cardiovascular disease risk than total oxLDL levels.

-

Targeting ACAT: The inhibition of ACAT activity in macrophages could potentially reduce the accumulation of oxysterol esters and the formation of foam cells. However, the role of ACAT in atherosclerosis is complex, and further research is needed to validate this therapeutic strategy.[13]

-

Enhancing Efflux: Strategies to enhance the efflux of oxysterols and their esters from macrophages, for example, by modulating ABC transporters, could be a viable approach to reduce the lipid burden in atherosclerotic plaques.[2]

Conclusion

7-Oxocholesteryl acetate is a significant, yet often overlooked, component of oxidized LDL. Its formation, both within the LDL particle and intracellularly, and its contribution to the pathophysiology of atherosclerosis underscore the importance of looking beyond free oxysterols. The analytical methodologies outlined in this guide provide a framework for the accurate detection and quantification of this molecule, paving the way for a more nuanced understanding of its role in cardiovascular disease and the development of novel therapeutic strategies.

References

-

7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation. (n.d.). Investigative Ophthalmology & Visual Science. [Link]

-

Brown, A. J., Leong, S. L., Dean, R. T., & Jessup, W. (1998). Free and esterified oxysterol: formation during copper-oxidation of low density lipoprotein and uptake by macrophages. Journal of Lipid Research, 39(8), 1564-1573. [Link]

-

Anderson, A., et al. (2020). 7-Ketocholesterol in disease and aging. Redox Biology, 29, 101380. [Link]

-

Lizard, G. (2021). 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19. Biochimie, 185, 107-115. [Link]

-

Ghosh, S., et al. (2023). Microscopic Bioimaging Divulges 7-Ketocholesterol- Mediated Morphological Alterations, Inflammatory Responses and Dyshomeostasis in the Immune Reactions of Macrophages. ACS Omega. [Link]

-

Rodriguez, I. R., & Lee, J. W. (2014). 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo. PLOS ONE, 9(7), e100785. [Link]

-

Terasaka, N., et al. (2007). High-density lipoprotein protects macrophages from oxidized low-density lipoprotein-induced apoptosis by promoting efflux of 7-ketocholesterol via ABCG1. PNAS, 104(38), 15093-15098. [Link]

-

Lee, C. Y., et al. (2018). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Journal of Lipid Research, 59(11), 2149-2160. [Link]

-

Helmschrodt, C., et al. (2017). Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. Clinical Chemistry, 63(3), 702-711. [Link]

- Brown, M. S., & Goldstein, J. L. (1983). Lipoprotein metabolism in the macrophage: implications for cholesterol deposition in atherosclerosis. Annual review of biochemistry, 52(1), 223-261.

-

Rodriguez, I. R., & Lee, J. W. (2019). Inflammatory and cell death mechanisms induced by 7-ketocholesterol in the retina. Implications for age-related macular degeneration. Progress in Retinal and Eye Research, 73, 100761. [Link]

-

Iborra, C., et al. (2011). 7-ketocholesterol content in control and glycolaldehyde-treated macrophages. ResearchGate. [Link]

-

Kritharides, L., et al. (1996). Sterol efflux is impaired from macrophage foam cells selectively enriched with 7-ketocholesterol. The Journal of biological chemistry, 271(30), 17852–17858. [Link]

-

Stability of 7-ketocholesterol, 19-hydroxycholesterol, and cholestane-3β,5α, 6β-triol in solutions stored for 7 days at 23 ± 2°C, 4°C, and -20°C. (n.d.). Longdom Publishing. [Link]

-

Scott, C. C., et al. (2018). 7-Ketocholesterol impairs phagocytosis and efferocytosis via dysregulation of phosphatidylinositol 4,5-bisphosphate. Traffic (Copenhagen, Denmark), 19(8), 591–604. [Link]

-

Rodriguez, I. R., & Lee, J. W. (2014). 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo. PloS one, 9(7), e100785. [Link]

-

Lee, J. W., et al. (2017). Extra-hepatic metabolism of 7-ketocholesterol occurs by esterification to fatty acids via cPLA2α and SOAT1 followed by selective efflux to HDL. Journal of lipid research, 58(11), 2145–2157. [Link]

-

GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2). (2022). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

-

Brown, M. S., et al. (2023). A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection. eLife, 12, e84230. [Link]

-

Le-Coroller, S. D., et al. (2019). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of lipid research, 60(9), 1600–1611. [Link]

-

Chang, T. Y., et al. (2014). Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. Journal of lipid research, 55(10), 2029–2045. [Link]

-

PubChem. (n.d.). 7-Oxocholesteryl acetate. [Link]

-

Cheng, M. L., et al. (2021). 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells. Cells, 10(12), 3597. [Link]

-

Optimization and validation of cholesterol and oxysterols measurement in HepG2 cells using LC-MS/MS. (n.d.). The University of Hong Kong. [Link]

-

Li, L. H., et al. (2019). Analytical methods for cholesterol quantification. Journal of food and drug analysis, 27(2), 375–386. [Link]

-

Vejux, A., et al. (2005). 7-Ketocholesterol favors lipid accumulation and colocalizes with Nile red positive cytoplasmic structures formed during 7-ketocholesterol-induced apoptosis: analysis by flow cytometry, FRET biphoton spectral imaging microscopy, and subcellular fractionation. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 64(2), 87–100. [Link]

-

Chandramouli, A., & Kamat, S. S. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

Sources

- 1. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-density lipoprotein protects macrophages from oxidized low-density lipoprotein-induced apoptosis by promoting efflux of 7-ketocholesterol via ABCG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microscopic Bioimaging Divulges 7-Ketocholesterol- Mediated Morphological Alterations, Inflammatory Responses and Dyshomeostasis in the Immune Reactions of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Extra-hepatic metabolism of 7-ketocholesterol occurs by esterification to fatty acids via cPLA2α and SOAT1 followed by selective efflux to HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Ketocholesterol impairs phagocytosis and efferocytosis via dysregulation of phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection | eLife [elifesciences.org]

understanding the stability of 7-oxocholesteryl acetate in biological systems

Executive Summary

7-Oxocholesteryl acetate (7-ketocholesteryl acetate) is a synthetic oxysterol derivative frequently utilized as a stable precursor, internal standard, or lipophilic prodrug in lipid metabolism research. While the C3-acetate esterification provides superior ex vivo (shelf) stability compared to free 7-ketocholesterol (7-KC) by protecting the 3

This guide details the "Two-Stage Instability" profile of the molecule: (1) Rapid Enzymatic Hydrolysis of the acetate moiety by non-specific esterases and lipases, followed by (2) Metabolic Transformation of the core 7-ketone group. Understanding these mechanisms is critical for experimental design, particularly when distinguishing between the administered ester and the bioactive free alcohol.

Part 1: Molecular Architecture & Physicochemical Properties

To understand the stability profile, one must first deconstruct the molecule's functional vulnerabilities.

| Feature | Chemical Structure Context | Biological Implication |

| C3-Acetate Ester | Ester bond at Carbon 3 | Primary Instability Site. Protects the molecule from oxidation in storage, but serves as a substrate for plasma/tissue esterases in vivo. |

| C7-Ketone | Carbonyl group at Carbon 7 | Secondary Metabolic Target. Thermodynamically stable against spontaneous degradation but susceptible to enzymatic reduction (e.g., by 11 |

| Sterol Backbone | Hydrophobic tetracyclic core | Distribution Driver. Ensures rapid incorporation into lipoproteins (LDL/VLDL) and cell membranes, mimicking endogenous cholesterol esters. |

The "Prodrug" Concept

In biological assays, 7-oxocholesteryl acetate acts effectively as a lipophilic prodrug . The acetate group increases lipophilicity (LogP > 8), facilitating cellular entry via lipoprotein uptake pathways (SR-B1, LDL-R). Once intracellular, the protective acetate is stripped, releasing the cytotoxic 7-KC payload.

Part 2: Biological Stability Profile

The Hydrolytic Event (Plasma & Cytosol)

The defining characteristic of 7-oxocholesteryl acetate in biological media is its susceptibility to hydrolysis. Unlike spontaneous chemical hydrolysis (which is negligible at physiological pH 7.4), enzymatic hydrolysis is rapid.

-

Plasma: Circulating Cholesterol Esterases (CEH) and Butyrylcholinesterase (BChE) recognize the short-chain acetate ester. While long-chain esters (e.g., oleates) are the natural substrate, acetates are often cleaved efficiently due to lower steric hindrance.

-

Intracellular: Upon endocytosis via LDL, Lysosomal Acid Lipase (LAL) hydrolyzes the ester in the acidic environment of the lysosome. In the cytosol, neutral cholesterol ester hydrolases (nCEH) perform the same function.

The Redox Event (Microsomal)

Once the acetate is removed, the resulting free 7-ketocholesterol is subject to redox metabolism.

-

Reduction: The enzyme 11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Oxidation: Sterol 27-hydroxylase (CYP27A1) can further oxidize the side chain, leading to water-soluble bile acid precursors.

Visualizing the Metabolic Fate

The following diagram illustrates the sequential degradation of 7-oxocholesteryl acetate.

Caption: The metabolic cascade of 7-oxocholesteryl acetate, transitioning from the esterified prodrug to the bioactive free oxysterol and subsequent metabolites.[2]

Part 3: Analytical Challenges & Protocols

Researchers often fail to detect the intact acetate ester because it hydrolyzes during sample preparation. To measure 7-oxocholesteryl acetate accurately, you must arrest esterase activity immediately upon sample collection.

Critical Preservation Protocol

Objective: Prevent ex vivo hydrolysis of the acetate group during plasma/tissue extraction.

-

Inhibitor Cocktail (The "Stop" Solution):

-

Prepare a collection tube containing PMSF (Phenylmethylsulfonyl fluoride) at a final concentration of 1 mM. PMSF is a potent serine protease/esterase inhibitor.

-

Alternatively, use Paraoxon (highly toxic, handle with extreme care) or specific lipase inhibitors like Orlistat if lysosomal lipases are the primary concern.

-

-

Temperature Control:

-

All processing must occur at 4°C . Esterase activity drops significantly but does not stop completely at low temperatures; it must be combined with chemical inhibition.

-

-

Extraction Method:

-

Avoid saponification (alkaline hydrolysis), which is standard for total cholesterol determination.[3] Saponification will quantitatively destroy 7-oxocholesteryl acetate.

-

Use a modified Folch or Bligh-Dyer extraction using chloroform/methanol.

-

Analytical Workflow Diagram

This workflow ensures the distinction between the "Administered Ester" and the "Generated Free Alcohol."

Caption: Optimized analytical workflow for preserving the ester bond of 7-oxocholesteryl acetate during extraction and quantification.

Part 4: Experimental Methodology

Protocol: LC-MS/MS Quantification of Intact 7-Oxocholesteryl Acetate

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate (10mM)[4]

-

Internal Standard: d7-7-ketocholesterol (for free form) and d7-cholesteryl acetate (surrogate for ester).

Step-by-Step Procedure:

-

Sample Prep:

-

Add 50 µL of plasma to a tube containing 5 µL of 100 mM PMSF (in isopropanol). Vortex immediately.

-

Add internal standards.[3]

-

-

Lipid Extraction:

-

Add 1 mL of cold Chloroform:Methanol (2:1 v/v).

-

Vortex for 1 min, then centrifuge at 3,000 x g for 5 min at 4°C.

-

Collect the lower organic phase.

-

Crucial: Evaporate solvent under nitrogen at room temperature (do not heat above 30°C to prevent thermal degradation).

-

-

Reconstitution:

-

Reconstitute in 100 µL of Methanol:Acetonitrile (50:50).

-

-

LC-MS Settings:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

-

Mobile Phase:

-

Ionization: ESI Positive mode.

-

Transitions:

-

7-Oxocholesteryl Acetate: Monitor for the loss of the acetate group [M+NH4]+

[M-Acetate]+. -

Free 7-KC: Monitor [M+H]+ or [M+NH4]+ transitions specific to the ketone (m/z 401

383).

-

-

Data Interpretation Table

Use this table to interpret the ratio of Ester to Free Alcohol in your results.

| Observation | Interpretation | Action |

| High Ester / Low Free | Successful preservation; minimal metabolic processing. | Valid for pharmacokinetic distribution studies of the prodrug. |

| Low Ester / High Free | Extensive biological hydrolysis OR artifactual hydrolysis during prep. | Verify "Stop" solution efficacy. If prep is clean, indicates rapid biological clearance. |

| Presence of 7 | Downstream metabolism active. | Indicates the molecule has entered the cellular microsomal compartment. |

References

-

Brown, A. J., & Jessup, W. (2009). Oxysterols: Sources, cellular storage and metabolism, and new insights into their roles in cholesterol homeostasis. Molecular Aspects of Medicine.

-

Lyons, M. A., & Brown, A. J. (2000). 7-Ketocholesterol extraction and analysis: The importance of preventing artifactual oxidation. Journal of Lipid Research.

-

Hult, M., et al. (2004).

-hydroxysteroid dehydrogenase type 1. Biochemical and Biophysical Research Communications. -

Griffiths, W. J., et al. (2013). Analytical methods for oxysterols and related compounds. Biochimie.

-

Iuliano, L., et al. (2003). Cholesterol esterase activity and oxysterol formation. Arteriosclerosis, Thrombosis, and Vascular Biology.

Sources

Application Note & Protocol: Synthesis of 7-Oxocholesteryl Acetate via Allylic Oxidation of Cholesteryl Acetate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 7-oxocholesteryl acetate, a crucial intermediate in the synthesis of various bioactive steroids and a significant oxysterol in its own right. The protocol details the allylic oxidation of cholesteryl acetate using chromium trioxide, a robust and well-established method. This guide is designed to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization techniques to ensure a successful and safe synthesis.

Introduction: The Significance of 7-Oxocholesteryl Acetate

7-Oxocholesteryl acetate is a key derivative of cholesterol, featuring a ketone group at the C7 position. This structural modification makes it a valuable precursor for the synthesis of various biologically active molecules, including 7-dehydrocholesterol, a direct precursor to vitamin D3.[1] Furthermore, 7-oxocholesterol and its esters are found in vivo and are implicated in various physiological and pathological processes, making them important subjects of study in lipid biochemistry and drug development.[2][3]

The synthesis of 7-oxocholesteryl acetate from the readily available cholesteryl acetate involves the selective oxidation of the allylic C7 position. This transformation is a cornerstone of steroid chemistry. Protecting the C3 hydroxyl group as an acetate ester is a common strategy to prevent its oxidation during the reaction.[4] Among the various methods for this allylic oxidation, the use of chromium-based reagents, such as chromium trioxide (CrO₃), remains a prevalent and effective approach.[4][5] This protocol will focus on a chromium trioxide-mediated oxidation, providing a detailed methodology for its execution.

Reaction Principle: The Mechanism of Allylic Oxidation

The selective oxidation of the C7 position in cholesteryl acetate is favored due to the allylic nature of the C-H bonds at this position, which are weakened by the adjacent C5-C6 double bond. The mechanism of allylic oxidation by chromium reagents is believed to proceed through a radical pathway. The process is initiated by the abstraction of a hydrogen atom from the C7 position by a chromium-oxo species, forming a resonance-stabilized allylic radical.[4] This radical then reacts with another chromium-oxo species to form a chromate ester intermediate, which subsequently eliminates to yield the 7-keto product. The regioselectivity for the C7 position over the other allylic C4 position is well-documented and is attributed to the greater steric accessibility of the C7 hydrogens.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cholesteryl Acetate | ≥98% | Standard chemical supplier | Starting material |

| Chromium Trioxide (CrO₃) | ACS Reagent Grade | Standard chemical supplier | Extremely Toxic and Corrosive Oxidizer |

| Acetic Acid | Glacial | Standard chemical supplier | Solvent |

| Sodium Sulfite (Na₂SO₃) | Anhydrous | Standard chemical supplier | For quenching the reaction |

| Diethyl Ether | Anhydrous | Standard chemical supplier | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house | For washing |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard chemical supplier | For drying |

| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography |

| Hexane | ACS Grade | Standard chemical supplier | Eluent for chromatography |

| Ethyl Acetate | ACS Grade | Standard chemical supplier | Eluent for chromatography |

Safety Precautions: Handling Chromium Trioxide

DANGER: Chromium trioxide is a powerful oxidizing agent and is highly toxic, corrosive, and carcinogenic.[6][7][8][9][10] It can cause severe burns upon contact with skin and eyes and is fatal if swallowed or inhaled.[9] It may also cause fire or explosion upon contact with combustible materials.[7][10]

Mandatory Safety Measures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as butyl rubber or nitrile), and chemical splash goggles. A face shield is also recommended.[7][10]

-

Ventilation: All manipulations involving chromium trioxide must be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[9] Wash hands thoroughly after handling.[6] Keep away from heat and combustible materials.[7]

-

Spill Response: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material such as sand or soda ash and place it in a sealed container for disposal as hazardous waste.[7][8] Do not use combustible materials like paper towels for cleanup.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[9]

-

Experimental Workflow

The overall experimental workflow for the synthesis of 7-oxocholesteryl acetate is depicted below.

Caption: Workflow for the synthesis of 7-oxocholesteryl acetate.

Detailed Experimental Protocol

Step 1: Preparation of the Cholesteryl Acetate Solution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cholesteryl acetate in 50 mL of glacial acetic acid.

-

Stir the mixture at room temperature until all the solid has dissolved.

Step 2: Preparation and Addition of the Chromium Trioxide Solution

-

Under a fume hood , carefully weigh 2.5 g of chromium trioxide into a 50 mL beaker.

-

Add 5 mL of water to the chromium trioxide and stir gently with a glass rod until it is fully dissolved. The solution will be a dark red-orange color.

-

Slowly add 10 mL of glacial acetic acid to the chromium trioxide solution.

-

Using a dropping funnel, add the chromium trioxide solution dropwise to the stirred cholesteryl acetate solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the temperature below 40 °C, using an ice bath if necessary.

Step 3: Reaction Monitoring

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. The product, 7-oxocholesteryl acetate, will have a lower Rf value than the starting material, cholesteryl acetate. The reaction is typically complete within 2-4 hours.

Step 4: Reaction Quenching and Work-up

-

Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until the color of the reaction mixture changes from orange/brown to a cloudy green/blue. This step reduces the excess toxic Cr(VI) to the less toxic Cr(III).

-

Pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of water.

-

Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic layers and wash them sequentially with:

-

100 mL of water

-

100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acetic acid)

-

100 mL of brine (saturated NaCl solution)

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

The crude product can be purified by column chromatography on silica gel.[1]

-

Pack a column with silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate to 20%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 7-oxocholesteryl acetate as a white solid. The melting point of pure 7-oxocholesteryl acetate is reported to be around 157-158 °C.[11]

Product Characterization

The identity and purity of the synthesized 7-oxocholesteryl acetate should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum of cholesteryl acetate shows a characteristic multiplet for the vinylic proton H6 at around 5.37 ppm and a multiplet for H3 at around 4.60 ppm.[12][13] In the spectrum of 7-oxocholesteryl acetate, the signal for the vinylic proton H6 is shifted downfield to approximately 5.7 ppm due to the deshielding effect of the adjacent carbonyl group. The other signals of the steroidal backbone and the acetate group will also be present.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum of cholesteryl acetate shows signals for the vinyl carbons C5 and C6 at approximately 139.6 ppm and 122.6 ppm, respectively, and the C3 carbon at around 74.0 ppm.[12] Upon oxidation to 7-oxocholesteryl acetate, a new signal for the carbonyl carbon (C7) will appear in the downfield region (around 200 ppm). The chemical shifts of the neighboring carbons, particularly C5, C6, and C8, will also be affected.

Mass Spectrometry (MS):

-

The molecular weight of 7-oxocholesteryl acetate is 442.67 g/mol .[11][14] Mass spectrometry can be used to confirm the presence of the molecular ion peak corresponding to this mass.

Expected Yield

The yield of this reaction can vary depending on the reaction conditions and the efficiency of the purification. A typical yield for this oxidation is in the range of 60-70%.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |

| Loss of product during work-up or purification | Be careful during extractions and combine all organic layers. Optimize the solvent system for column chromatography to ensure good separation. | |

| Impure Product | Incomplete reaction | Purify the product again using column chromatography with a shallower solvent gradient. |

| Side reactions | Ensure the reaction temperature is controlled during the addition of the oxidizing agent. | |

| Reaction does not start | Inactive reagents | Use fresh, high-quality reagents. Ensure the cholesteryl acetate is fully dissolved before adding the oxidant. |

References

-

Integra Chemical Company. Chromium trioxide Safety Data Sheet. [Link]

-

New Jersey Department of Health. Chromic Trioxide Hazard Summary. [Link]

-

J.T. Baker. Chromium Trioxide Material Safety Data Sheet. [Link]

-

Redox. Safety Data Sheet Chromium Trioxide. [Link]

- Smith, K. M., & Zare, R. N. (2014). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Steroids, 82, 15-22.

- Akhtar, M. N., & Khan, M. A. (2011). Catalytic allylic oxidation of 3β-cholesteryl benzoate by iodoxybenzene.

-

NROChemistry. Riley Oxidation. [Link]

- Chicoye, E., Powrie, W. D., & Fennema, O. (1968). Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Lipids, 3(6), 551-556.

-

Wikipedia. Riley oxidation. [Link]

- Science of Synthesis. (2007).

- Massey, J. B., & Pownall, H. J. (2014). Cholesteryl ester acyl oxidation and remodeling in murine macrophages. PubMed Central.

- Google Patents.

-

PubChem. 7-Oxocholesteryl acetate. [Link]

-

ResearchGate. (PDF) Synthesis of 7-dehydrocholesterol through hexacarbonyl molybdenum catalyzed elimination reaction. [Link]

-

University of the West Indies. 2D Assignment of cholesteryl acetate. [Link]

- Google Patents.

-

PubMed. Cholesteryl ester acyl oxidation and remodeling in murine macrophages: formation of oxidized phosphatidylcholine. [Link]

-

YouTube. Cholesteryl Acetate Preparation, Analysis, and Polarimetry. [Link]

-

Journal of Clinical Investigation. Acetate-1-C1 and acetate-2-C1' were purchased from. [Link]

-

IMSERC. NMR Spectra Database. Cholesteryl Acetate. [Link]

-

Chemsrc. 7-Oxo Cholesterol 3-Acetate. [Link]

-

PubMed. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. [Link]

Sources

- 1. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 2. Cholesteryl ester acyl oxidation and remodeling in murine macrophages: formation of oxidized phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester acyl oxidation and remodeling in murine macrophages: formation of oxidized phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. integraclear.com [integraclear.com]

- 7. nj.gov [nj.gov]

- 8. cochise.edu [cochise.edu]

- 9. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. redox.com [redox.com]

- 11. 7-Oxo Cholesterol 3-Acetate | CAS#:809-51-8 | Chemsrc [chemsrc.com]

- 12. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 13. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]

- 14. 7-Oxocholesteryl acetate | C29H46O3 | CID 101861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Preparation of 7-Oxocholesteryl Acetate Stock Solutions for In Vitro Assays

Topic: Preparation of 7-Oxocholesteryl Acetate Stock Solutions for In Vitro Assays Content Type: Application Notes and Protocols

Abstract

7-Oxocholesteryl acetate (7-ketocholesteryl acetate) is a critical oxysterol derivative used to model oxidative stress, lipid metabolism dysregulation, and atherosclerosis in vitro.[1][2] Unlike its free alcohol counterpart (7-ketocholesterol), the acetate ester exhibits distinct lipophilicity and cellular uptake kinetics, often mimicking the esterified oxysterols found in oxidized Low-Density Lipoprotein (oxLDL).[1][2] This guide provides a rigorous, field-proven protocol for preparing high-integrity stock solutions, addressing the compound's poor aqueous solubility and susceptibility to autoxidation.[1][2] We detail solvent selection, solubilization strategies, and quality control measures to ensure experimental reproducibility.

Physicochemical Properties & Handling

Understanding the chemical nature of 7-oxocholesteryl acetate is prerequisite to successful solution preparation. It is a hydrophobic sterol ester; improper handling leads to precipitation in aqueous media or degradation into toxic byproducts.

Table 1: Key Compound Specifications

| Property | Specification | Notes |

| IUPAC Name | (3β)-3-(Acetyloxy)cholest-5-en-7-one | |

| CAS Number | 809-51-8 | Verify CAS to distinguish from 7-ketocholesterol (566-28-9).[1][2][3][4] |

| Molecular Weight | 442.67 g/mol | Use this value for Molarity calculations. |

| Formula | C₂₉H₄₆O₃ | |

| Physical State | White to off-white crystalline solid | |

| Solubility (Primary) | Chloroform, Dichloromethane | Best for initial weighing/transfer.[1][2] |

| Solubility (Biological) | Ethanol (Absolute), DMSO | Ethanol is preferred; DMSO solubility is limited (<1 mg/mL often).[1][2] |

| Stability | Light and Air Sensitive | Oxidizes to form complex polymers/epoxides. |

Critical Pre-Protocol Considerations

-

Solvent Selection: While highly soluble in chloroform, chloroform is cytotoxic and incompatible with direct cell culture addition. Absolute Ethanol (EtOH) is the preferred vehicle for in vitro stocks.[1] DMSO may be used but often requires lower stock concentrations due to the high lipophilicity of the acetate ester.

-

Vehicle Toxicity: The final concentration of Ethanol in cell culture media must remain < 0.5% (v/v) (ideally < 0.1%) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.[1][2]

-

Sterility: Sterol solutions in organic solvents are generally self-sterilizing, but filtration through a 0.22 µm PTFE (hydrophobic) membrane is recommended for long-term stocks.[1][2]

Protocol: Preparation of Stock Solutions

Reagents & Equipment

-

Solvent: Ethanol (200 proof, anhydrous, molecular biology grade).[1]

-

Inert Gas: Argon or Nitrogen stream.

-

Vials: Amber glass vials with Teflon-lined caps (to prevent plasticizer leaching and photodegradation).[1][2]

-

Filtration: 0.22 µm PTFE syringe filter (optional but recommended).

Step-by-Step Methodology

Step 1: Molar Calculation

Target Stock Concentration: 10 mM (Recommended standard).[1]

-

Why 10 mM? This allows a 1:1000 dilution to achieve 10 µM (physiologically relevant) with only 0.1% vehicle content.[1]

-

Calculation:

[1][2]

Step 2: Weighing & Dissolution [1]

-

Equilibrate the compound vial to room temperature before opening to prevent water condensation.

-

Weigh ~4.43 mg of 7-oxocholesteryl acetate into a sterile amber glass vial.

-

Add the calculated volume of Absolute Ethanol .

-

Vortex vigorously for 1 minute.

-

Sonicate in a water bath at 37°C–40°C for 5–10 minutes.

-

Visual QC: The solution must be completely clear and colorless. If particles persist, extend sonication.[1] Do not exceed 50°C to prevent thermal degradation.

-

Step 3: Sterilization & Aliquoting [1][5]

-

In a laminar flow hood, filter the solution through a 0.22 µm PTFE filter into a sterile amber vial.

-

Caution: Do not use cellulose acetate or nylon filters; the solvent may dissolve the housing or membrane.

-

-

Overlay the solution with a gentle stream of Argon or Nitrogen gas to displace oxygen.

-

Seal tightly with a Teflon-lined cap.[1][2] Parafilm the cap for extra security.

Step 4: Storage

-

Stability Check: Before use, bring to room temperature and check for crystal formation. If crystals appear, re-warm to 37°C and vortex.

Application in In Vitro Assays

Direct addition of hydrophobic sterol stocks to aqueous media often results in immediate micro-precipitation, leading to "hot spots" of toxicity and inconsistent data. The following dilution workflow minimizes this risk.

Workflow Visualization

Figure 1: Recommended dilution workflow to ensure solubility in aqueous culture media. Intermediate dilution steps help disperse the hydrophobic sterol before final application.

Delivery Methods

Method A: Direct Solvent Dilution (Standard)

-

Pre-warm culture media to 37°C.

-

While vortexing the media, slowly add the ethanol stock.

-

Limit: Do not exceed 100 µM final concentration using this method. Visual precipitation is likely above this threshold.

Method B: Cyclodextrin Complexation (Advanced)

For concentrations >20 µM or for cell lines sensitive to ethanol, use Methyl-β-cyclodextrin (MβCD) as a carrier.[1][2]

-

Prepare a 5% (w/v) MβCD solution in media.[1]

-

Add 7-oxocholesteryl acetate stock to the MβCD solution.

-

Incubate overnight at 37°C with shaking to allow encapsulation.

-

Filter sterilize (0.22 µm) and apply to cells.[1]

-

Note: This method significantly enhances bioavailability.

-

Quality Control & Troubleshooting

Self-Validating QC Steps

-

Absorbance Check: 7-oxocholesteryl acetate has a UV absorption maximum near 238 nm (due to the enone system).[1] Measure the OD of the stock (diluted in ethanol) to verify concentration consistency between batches.

-

Microscopy: After adding the working solution to cell media, examine the well under 20x magnification.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Crystals in Stock | Temperature drop or saturation | Warm to 40°C and sonicate.[1][2] If persistent, add 10% more solvent and recalculate concentration. |

| Precipitation in Media | Shock dilution | Use "Method B" (Cyclodextrin) or perform serial dilutions in media containing 1% BSA (Bovine Serum Albumin) to act as a carrier.[1][2] |

| High Cytotoxicity (Vehicle) | Ethanol concentration > 0.5% | Increase stock concentration to 20 mM (if possible) to reduce volume added, or switch to MβCD delivery. |

| Loss of Potency | Oxidation | Ensure Argon overlay was used. Discard stocks older than 3 months if stored at -20°C. |

References

-

Lyons, M. A., & Brown, A. J. (1999).[1] Molecules in focus: 7-Ketocholesterol.[2][4][6][7][8][9] The International Journal of Biochemistry & Cell Biology, 31(3-4), 369-375.[1][2]

-

PubChem. 7-Oxocholesteryl acetate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2026-02-10).[1][2]

-

Anderson, A., et al. (2011).[1] 7-Ketocholesterol in disease and aging.[2][7] Redox Biology, 1, 37-45.[1][2] (Contextualizing the use of 7-oxo derivatives in oxidative stress models).

Sources

- 1. PubChemLite - 7-oxocholesteryl acetate (C29H46O3) [pubchemlite.lcsb.uni.lu]

- 2. 7-Oxocholesteryl acetate | C29H46O3 | CID 101861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 4. usbio.net [usbio.net]

- 5. med.upenn.edu [med.upenn.edu]

- 6. molnova.com:443 [molnova.com:443]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

extraction of 7-oxocholesteryl acetate from plasma samples

Application Note: High-Fidelity Extraction and Quantitation of 7-Oxocholesteryl Acetate in Plasma

Executive Summary & Scientific Context

7-Oxocholesterol (7-ketocholesterol, 7-KC) is a major oxysterol resulting from the autoxidation of cholesterol and is a critical biomarker for oxidative stress in atherosclerosis, Niemann-Pick C disease, and age-related macular degeneration.[1] While often analyzed as a trimethylsilyl (TMS) ether, the acetate derivative (7-oxocholesteryl acetate) offers distinct advantages in hydrolytic stability and specific mass spectral fragmentation patterns, particularly when differentiating from isomeric hydroxycholesterols.

This Application Note details a rigorous protocol for the extraction of 7-oxocholesterol from human plasma, followed by its chemical derivatization into 7-oxocholesteryl acetate for GC-MS quantification.

Critical Scientific Warning: Spurious formation of 7-KC during sample preparation is the primary source of analytical error. This protocol incorporates a Butylated Hydroxytoluene (BHT) quenching step to arrest ex vivo oxidation.

Methodological Principles